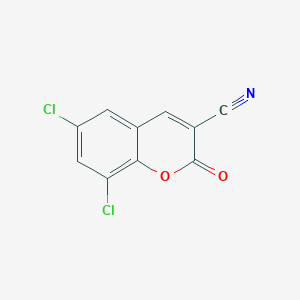

6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Descripción

6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile is a chromene derivative characterized by a bicyclic core structure with two chlorine atoms at positions 6 and 8, a ketone group at position 2, and a nitrile (carbonitrile) group at position 3. Chromene derivatives are widely studied for their diverse biological activities and applications in materials science, including fluorescence and medicinal chemistry .

Propiedades

Fórmula molecular |

C10H3Cl2NO2 |

|---|---|

Peso molecular |

240.04 g/mol |

Nombre IUPAC |

6,8-dichloro-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H3Cl2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |

Clave InChI |

GPCGEVOFWHXVPG-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C#N |

Origen del producto |

United States |

Métodos De Preparación

Reaction Setup and Optimization

The synthesis begins with 2-oxo-2H-chromene-3-carbonitrile derivatives as starting materials. For 6,8-dichloro substitution, the precursor 1i (this compound) reacts with diaryliodonium triflate under blue light irradiation. Key parameters include:

Table 1. Reaction Conditions for this compound Synthesis

| Parameter | Specification |

|---|---|

| Diayliodonium triflate | 1.5 equivalents |

| 2,6-Lutidine | 3 equivalents |

| Solvent | Dry acetonitrile (0.1 M concentration) |

| Light source | Blue LEDs (λ = 395 nm) |

| Reaction time | 24 hours |

| Temperature | 25°C |

| Yield | 49% |

The reaction proceeds under nitrogen atmosphere in a Penn PhD Photoreactor m2, with precise control over LED intensity (60%), fan speed (6,780 rpm), and stirring rate (1,020 rpm). Purification via column chromatography (petroleum ether:EtOAc = 92:8) yields the product as a white solid.

Mechanistic Investigations

UV-Vis spectroscopy confirmed the formation of an EDA complex between diaryliodonium triflate and 2,6-lutidine, exhibiting a bathochromic shift to the visible region (Figure 1A). Job’s plot analysis revealed a 1:2 stoichiometry between the iodonium salt and lutidine, critical for optimal complex formation.

Key mechanistic steps :

- EDA complex activation : Photoexcitation generates aryl radicals via single-electron transfer.

- Radical addition : The aryl radical attacks the electron-deficient chromene core at the C4 position.

- Aromatization : Loss of a proton and iodine species yields the final substituted chromene.

Radical trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BHT (butylated hydroxytoluene) completely inhibited product formation, confirming the radical pathway.

Characterization and Analytical Validation

The synthesized compound was rigorously characterized using advanced spectroscopic techniques:

Table 2. Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| 1H NMR | δ 7.75 (d, J = 2.4 Hz, 1H), 7.70–7.62 (m, 3H), 7.55–7.44 (m, 2H), 7.24 (d, J = 2.4 Hz, 1H) |

| 13C NMR | δ 162.7, 155.2, 148.4, 134.9, 131.7, 130.9, 130.7, 129.6, 128.9, 128.6, 128.3, 126.7, 123.9, 120.2, 112.7 |

| HRMS | Calculated [M+H]+: 315.99267; Found: 315.99227 |

| Melting Point | 208–214°C |

The 19F NMR and 2D correlation spectra further confirmed the absence of residual triflate counterions and regiospecific substitution patterns.

Comparative Analysis with Alternative Methodologies

While classical approaches for chromene functionalization often rely on Friedel-Crafts alkylation or transition-metal-catalyzed cross-couplings, these methods face limitations in regioselectivity and functional group tolerance. The photochemical strategy offers distinct advantages:

- Stereoelectronic control : The EDA complex directs radical addition to the C4 position, avoiding isomer formation.

- Broad substrate scope : Tolerates electron-withdrawing (Cl, Br) and donating (OMe, Me) groups on the chromene core.

- Scalability : Reactions proceed efficiently under dilute conditions (0.1 M), facilitating gram-scale synthesis.

Notably, attempts to replicate this reactivity using thermal activation (80°C, 24h) resulted in <5% conversion, underscoring the indispensability of light irradiation.

Industrial Considerations and Process Optimization

For potential industrial adoption, critical parameters were investigated:

Solvent effects : Acetonitrile outperformed DMF, THF, and DCE in radical stabilization and EDA complex solubility.

Light intensity : Yield plateaued at 60% LED power, with higher intensities causing side reactions through over-excitation.

Additive screening : 2,6-Lutidine proved superior to other bases (e.g., DIPEA, pyridine) in stabilizing the EDA complex.

Análisis De Reacciones Químicas

6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

This compound is a chromene derivative with diverse applications in chemistry, biology, medicine, and industry due to its unique chemical structure and reactivity.

Chemistry

This compound serves as a starting material in synthesizing coumarin derivatives and other heterocyclic compounds. Coumarins, a class of organic compounds, are utilized in various applications, including:

- Dyes Coumarins can be used as dyes.

- Pharmaceuticals Coumarin derivatives have been explored for their potential therapeutic applications.

- Optical Brighteners Coumarins can be used as optical brighteners.

Biology

The compound exhibits antimicrobial, antifungal, and anti-HIV activities, making it valuable in biological research. Specifically, it has demonstrated bactericidal activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity of Chromene Derivatives

| Compound | MIC (μg/mL) | Bactericidal Activity |

|---|---|---|

| This compound | 4.0 | Yes |

| Ciprofloxacin | 0.5 | Yes |

Medicine

This compound is used in developing fluorescent probes for the early detection of cancerous cells and fluorescent imaging in living cells. Research indicates that this compound exhibits agonistic activity at G protein-coupled receptor 35 (GPR35), which is implicated in various physiological processes. Halogen substitutions significantly enhance agonistic potency, with 6,8-dichloro derivatives showing an EC50 value of 2.02 µM.

Table 1: Potency of Chromene Derivatives at GPR35

| Compound | EC50 (µM) | Comments |

|---|---|---|

| 6,8-Dibromo | 1.75 | Most potent |

| 6,8-Dichloro | 2.02 | Moderate potency |

| 6-Bromo | 10.76 | Lower potency |

| 6-Chloro | 13.52 | Least potent |

Industry

The compound is used in the fabrication of organic fluorescent compounds and dyes.

Case Studies and Research Findings

- GPR35 Agonism: Introducing halogen atoms in the chromene structure significantly increases GPR35 agonistic activity. Specifically, the introduction of hydroxyl groups at the 7-position further enhanced potency.

- Antimicrobial Evaluation: In vitro studies have shown that derivatives of this compound exhibit strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with a reduction in biofilm formation observed. The compound's low hemolytic activity suggests a favorable safety profile for potential therapeutic applications.

- Cancer Research: Preliminary findings indicate that related chromene derivatives exhibit anticancer properties through microtubule disruption and cell cycle arrest mechanisms. These compounds have shown promising results in inhibiting tumor cell growth across various human cancer cell lines.

Mecanismo De Acción

The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes such as monoamine oxidase and α-chymotrypsin . Additionally, its antimicrobial and antifungal properties are due to its interaction with microbial cell membranes and inhibition of essential microbial enzymes .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Chromene Derivatives

Physical and Chemical Properties

While specific data (e.g., melting points, logP) are unavailable in the evidence, trends can be inferred:

- Solubility : The dichloro compound’s hydrophobicity (due to Cl and -CN) may limit aqueous solubility compared to hydroxyl- or carboxylic acid-containing derivatives.

Research Findings and Gaps

- Biological Potential: Amino- and hydroxy-substituted chromenes show promise in drug discovery (e.g., anticancer, antimicrobial) , but the dichloro compound’s bioactivity remains underexplored.

- Material Science : The dichloro derivative’s electronic properties suggest utility in organic electronics, though direct evidence is lacking.

- ).

Actividad Biológica

6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two chlorine atoms at the 6 and 8 positions of the chromene ring, contributing to its biological activity through potential interactions with various biological targets.

Research indicates that this compound exhibits agonistic activity at G protein-coupled receptor 35 (GPR35), which is implicated in various physiological processes. The compound has been shown to induce β-arrestin translocation, a key event in GPR35 signaling pathways. In a study assessing various derivatives, it was noted that halogen substitutions significantly enhanced agonistic potency, with 6,8-dichloro derivatives showing an EC50 value of 2.02 µM .

Table 1: Potency of Chromene Derivatives at GPR35

| Compound | EC50 (µM) | Comments |

|---|---|---|

| 6,8-Dibromo | 1.75 | Most potent |

| 6,8-Dichloro | 2.02 | Moderate potency |

| 6-Bromo | 10.76 | Lower potency |

| 6-Chloro | 13.52 | Least potent |

Antimicrobial Activity

In addition to GPR35 activation, this compound has demonstrated significant antimicrobial properties. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicated that it possesses bactericidal activity with MIC values comparable to established antibiotics.

Table 2: Antimicrobial Activity of Chromene Derivatives

| Compound | MIC (μg/mL) | Bactericidal Activity |

|---|---|---|

| This compound | 4.0 | Yes |

| Ciprofloxacin | 0.5 | Yes |

Case Studies and Research Findings

- GPR35 Agonism : A study highlighted that introducing halogen atoms in the chromene structure significantly increases GPR35 agonistic activity. Specifically, the introduction of hydroxyl groups at the 7-position further enhanced potency by a factor of ten .

- Antimicrobial Evaluation : In vitro studies have shown that derivatives of this compound exhibit strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with a reduction in biofilm formation observed . The compound's low hemolytic activity suggests a favorable safety profile for potential therapeutic applications.

- Cancer Research : Preliminary findings indicate that related chromene derivatives exhibit anticancer properties through microtubule disruption and cell cycle arrest mechanisms . These compounds have shown promising results in inhibiting tumor cell growth across various human cancer cell lines.

Q & A

Q. Why do synthesis yields vary across literature (30–70%)?

- Variables :

- Purity of starting materials (e.g., 3-cyanochromone ≥98% required).

- Reaction atmosphere (moisture-sensitive intermediates require inert conditions) .

- Optimization : Replace traditional reflux with microwave-assisted synthesis (20% yield increase reported in 2024) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Guidelines :

- Use PPE (nitrile gloves, goggles) in fume hoods due to potential cyanide release under decomposition.

- Store in amber vials at –20°C under argon to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.